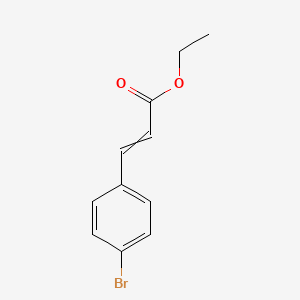

Ethyl 3-(4-bromophenyl)acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

ethyl 3-(4-bromophenyl)prop-2-enoate |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3 |

InChI Key |

YOOKYIPLSLPRTC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br |

Pictograms |

Irritant |

Origin of Product |

United States |

Significance Within α,β Unsaturated Ester Chemistry

The chemical behavior of Ethyl 3-(4-bromophenyl)acrylate is largely dictated by the synergistic interplay of its functional groups. The ester and the carbon-carbon double bond form a conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a hallmark of α,β-unsaturated esters and is fundamental to their utility in carbon-carbon bond formation.

The presence of a bromine atom on the phenyl ring further modulates the electronic properties of the molecule. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the conjugated system. This substitution also provides a handle for further functionalization through various cross-coupling reactions, significantly expanding the synthetic possibilities.

Key Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15795-20-7 |

| Molecular Formula | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol |

| IUPAC Name | ethyl (2E)-3-(4-bromophenyl)prop-2-enoate |

| Synonyms | Ethyl trans-4-bromocinnamate |

| Purity | Typically ≥95% |

Scope of Research in Synthetic Organic Chemistry

The rich reactivity of Ethyl 3-(4-bromophenyl)acrylate makes it a valuable precursor in a multitude of organic transformations. Its applications in synthetic organic chemistry are diverse, ranging from fundamental reaction development to the construction of complex molecular frameworks.

One of the primary applications of this compound is in Michael additions . The electrophilic β-carbon readily accepts nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a cornerstone of organic synthesis and has been employed in the construction of various pharmaceutical intermediates. For instance, the conjugate addition of nucleophiles to similar α,β-unsaturated esters is a frequent strategy in the synthesis of valuable building blocks for the pharmaceutical industry.

Furthermore, this compound is a key substrate in various palladium-catalyzed cross-coupling reactions . The carbon-bromine bond can be readily activated by a palladium catalyst, enabling reactions such as the Heck, Suzuki, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, providing a powerful tool for molecular diversification. The Heck reaction, in particular, which couples aryl halides with alkenes, is a common method for the synthesis of substituted cinnamates like this compound itself.

The synthesis of this compound can be achieved through several established synthetic routes. The Wittig reaction , which involves the reaction of an aldehyde with a phosphorus ylide, is a reliable method for the stereoselective formation of the trans-alkene present in the molecule. masterorganicchemistry.comorganic-chemistry.orglumenlearning.comlibretexts.org Alternatively, the Heck reaction provides a direct route by coupling 4-bromoiodobenzene with ethyl acrylate (B77674) in the presence of a palladium catalyst. researchgate.netorganic-chemistry.orgmdpi.comresearchgate.net

Common Synthetic Routes to this compound

| Reaction | Reactants | Key Reagents |

| Wittig Reaction | 4-Bromobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | Base (e.g., NaH) |

| Heck Reaction | 4-Bromoiodobenzene, Ethyl acrylate | Palladium catalyst, Base |

Role As a Key Intermediate in Advanced Material and Molecular Design

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene. wikipedia.orgtcichemicals.com This method is a popular modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of (E)-alkenes, which is the thermodynamically more stable isomer. wikipedia.orgnrochemistry.com The reaction proceeds via the deprotonation of the phosphonate, followed by a nucleophilic attack on the carbonyl compound (in this case, 4-bromobenzaldehyde), formation of an oxaphosphetane intermediate, and subsequent elimination to yield the alkene. nrochemistry.com

In recent years, green chemistry principles have driven the adoption of environmentally benign solvents. Deep eutectic solvents (DESs) have emerged as a promising alternative to traditional volatile organic solvents. nih.gov These solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt, and a hydrogen bond donor (HBD), such as urea or glycerol. nih.govresearchgate.net They are biodegradable, non-toxic, and can be prepared with relative ease. nih.govrsc.org The synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate has been successfully demonstrated in a DES medium, highlighting a scalable and eco-friendly approach. rsc.orguniba.it

A commonly used DES for this transformation is a mixture of choline chloride (ChCl) as the HBA and urea as the HBD, typically in a 1:2 molar ratio. rsc.orgnih.gov This specific mixture forms a eutectic with a freezing point of 12°C, which is significantly lower than the melting points of its individual components (Choline chloride: 302°C; Urea: 133°C). qucosa.deresearchgate.net The depression in freezing point is attributed to the formation of extensive hydrogen bonds between the chloride ion of ChCl and the amine groups of the urea molecules. qucosa.deresearchgate.net This interaction creates a liquid medium at room temperature that can effectively dissolve reactants and facilitate the reaction. rsc.orgresearchgate.net The preparation of this DES is straightforward, involving heating and stirring the two solid components until a clear, homogeneous liquid is formed. nih.govresearchgate.net

The choice of base is critical in the Horner-Wadsworth-Emmons reaction as it is responsible for generating the nucleophilic phosphonate carbanion. wikipedia.org In the synthesis of this compound within a choline chloride/urea DES, several bases have been shown to be effective, including Lithium Hydroxide (LiOH), Potassium Carbonate (K2CO3), and 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU). rsc.orguniba.it The reaction demonstrates high yields and excellent stereoselectivity with these bases. rsc.orguniba.it DBU, a non-nucleophilic organic base, is particularly effective and has been used in mild HWE protocols for base-sensitive substrates. wikipedia.org

The table below summarizes the performance of different bases in the synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate in a ChCl/Urea DES at room temperature.

| Base | Time (h) | Yield (%) | E/Z Ratio |

| LiOH | 4 | 98 | >99:1 |

| K2CO3 | 4 | 96 | >99:1 |

| DBU | 4 | 99 | >99:1 |

| Data sourced from research on stereoselective synthesis in deep eutectic solvents. rsc.orguniba.it |

The synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate via the HWE reaction in a ChCl/Urea DES has been optimized for high efficiency and stereoselectivity. The reaction between 4-bromobenzaldehyde and triethyl phosphonoacetate proceeds smoothly at room temperature (25°C) and under atmospheric conditions. rsc.orgrsc.org A typical procedure involves stirring a mixture of the aldehyde (1 mmol), phosphonate (1 mmol), and a base like DBU (2 mmol) in the DES (1 g) for approximately 4 hours. rsc.org

The pronounced preference for the (E)-isomer is a characteristic feature of the HWE reaction with aromatic aldehydes. wikipedia.org This high E-stereoselectivity is generally attributed to thermodynamic control, where the intermediates can equilibrate to form the most stable transition state, which leads to the trans-alkene. wikipedia.org Factors that favor the (E)-product include the use of aromatic aldehydes and higher reaction temperatures (room temperature over -78°C). wikipedia.org

While triethyl phosphonoacetate is a standard and effective reagent for this synthesis, the structure of the phosphonate itself can be modified to influence the reaction's outcome. researchgate.net The stereoselectivity of the HWE reaction can be tuned by altering the steric bulk of the phosphonate's ester groups or the nature of its electron-withdrawing group. researchgate.netalfa-chemistry.com For instance, employing bulkier diisopropyl esters instead of diethyl esters has been shown to improve stereoselectivity in certain systems. alfa-chemistry.com

Conversely, the Still-Gennari modification utilizes phosphonates with highly electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases (like KHMDS with 18-crown-6) to kinetically favor the formation of (Z)-alkenes. nrochemistry.com While not desirable for producing the (E)-isomer of this compound, this methodology highlights the versatility and tunability of the HWE reaction through careful selection of the phosphonate reagent and reaction conditions. nrochemistry.com

The synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate using the HWE reaction in deep eutectic solvents has proven to be scalable and aligns with the principles of green chemistry. rsc.org Research has demonstrated that the reaction can be conducted on a gram-scale (10 mmol) without the formation of significant side products. rsc.orguniba.it This high efficiency contributes to a favorable atom economy. rsc.orguniba.it

An "EcoScale" score, which evaluates the greenness of a chemical process, was calculated to be 71 for this specific synthesis, indicating a high level of sustainability. rsc.orguniba.it A significant advantage of this system is the reusability of the deep eutectic solvent. The ChCl/urea mixture, along with the base DBU, was successfully reused for three consecutive reaction cycles without a significant drop in product yield, further enhancing the process's cost-effectiveness and environmental friendliness. rsc.orgrsc.org The ease of product extraction and the water-solubility of the phosphate byproduct also simplify purification, making the HWE reaction amenable to large-scale industrial applications. alfa-chemistry.comclockss.org

Utilization of Deep Eutectic Solvents in Stereoselective Synthesis

Decarboxylative Coupling Approaches

Decarboxylative coupling has emerged as a powerful strategy for carbon-carbon and carbon-heteroatom bond formation, utilizing readily available carboxylic acids as stable and environmentally benign coupling partners. rsc.org These methods often proceed through radical intermediates, offering an alternative to traditional cross-coupling reactions that typically require organometallic reagents.

Reaction of (E)-3-(4-bromophenyl)acrylic Acid with Diazo Compounds

The esterification of carboxylic acids using diazo compounds, particularly diazomethane, is a classical and highly efficient method for producing methyl esters. masterorganicchemistry.com This reaction is known for its mild conditions and high yields. libretexts.org The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazo compound. jove.comlibretexts.org

For instance, in the reaction with diazomethane, the carboxylic acid protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation. jove.com The methyldiazonium ion features an excellent leaving group (N₂). The subsequent step is a nucleophilic attack (Sɴ2) by the carboxylate anion on the methyl group of the cation, resulting in the formation of the methyl ester and the liberation of nitrogen gas. masterorganicchemistry.comjove.com

While this method is well-established for methyl ester synthesis, its direct application to produce ethyl esters would require the use of diazoethane, a less common and equally hazardous reagent. Although the general principle of O-alkylation via diazo compounds is applicable to a wide range of carboxylic acids, specific documented examples of synthesizing this compound from (E)-3-(4-bromophenyl)acrylic acid using this method are not prevalent in recent literature. The high reactivity and potential for non-specific reactions of diazo compounds necessitate careful handling and limit their use, especially on a large scale. nih.govraineslab.com

Electrochemical Mediation in Decarboxylative Coupling

Electrochemical synthesis offers a green and sustainable platform for organic reactions, often avoiding the need for harsh chemical oxidants or reductants. Electrochemically mediated decarboxylation has become an effective method for generating carbon-based radicals from abundant carboxylic acids, which can then be used to form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.com

In a typical process, the carboxylic acid undergoes oxidative decarboxylation at the anode to form a radical intermediate. This radical can then couple with another species. For the synthesis of an ester, this could conceptually involve the coupling of an acyl radical, generated from an α-keto acid precursor, with an alcohol. For example, electrochemical decarboxylative acylation has been demonstrated using α-keto acids as acyl radical precursors. thieme-connect.com These protocols are distinguished by their catalyst-free and external oxidant-free conditions. thieme-connect.com While this approach has been successfully applied for various acylation reactions, its specific application for the direct synthesis of ethyl acrylate derivatives from acrylic acids is an area of ongoing research.

Knoevenagel Condensation Derived Routes (Related Analogues)

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. To synthesize analogues of this compound, 4-bromobenzaldehyde would be reacted with an active methylene compound like ethyl cyanoacetate.

Microwave-Assisted and Solvent-Free Conditions

In the pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis (MAOS) under solvent-free conditions has gained significant traction. This approach dramatically reduces reaction times and often improves yields by enabling rapid and uniform heating.

The Knoevenagel condensation is particularly amenable to these conditions. Research has shown that various aromatic aldehydes, including substituted benzaldehydes, react efficiently with active methylene compounds like ethyl cyanoacetate under microwave irradiation without a solvent. Catalysts such as ammonium acetate or urea are often employed to facilitate the reaction. This method is noted for its clean reaction profiles and simple workup procedures.

| Aldehyde | Active Methylene Compound | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | 50 sec | 86% |

| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | 60 sec | 92% |

| 4-Hydroxybenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | 120 sec | 82% |

| 4-Nitrobenzaldehyde | Malononitrile | Urea | 1-3 min | 90% |

| 4-Chlorobenzaldehyde | Malononitrile | Urea | 1-3 min | 85% |

This table presents data compiled from studies on related analogues to illustrate the efficiency of microwave-assisted, solvent-free Knoevenagel condensations.

Role of Ammonium Acetate Catalysis

Ammonium acetate is a widely used, mild, and inexpensive catalyst for the Knoevenagel condensation. researchgate.net Its effectiveness is often attributed to its ability to act as both a weak acid and a weak base source. acs.org In the reaction mechanism, it is proposed that ammonia is released from the ammonium salt, which then reacts with the aldehyde (e.g., benzaldehyde) to form a more reactive intermediate, such as a double Schiff base (hydrobenzamide). tandfonline.comtue.nl

This in-situ generated intermediate acts as the true catalyst for the condensation with the active methylene compound. tue.nl The use of ammonium acetate is compatible with a wide range of functional groups and is particularly effective in solvent-free, microwave-irradiated conditions, making it a key component of many green chemistry protocols for this transformation. researchgate.net The reaction proceeds cleanly, often without the formation of Michael adduct side products.

Olefin Metathesis Strategies (General Context of Acrylate Synthesis)

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds, involving the metal-catalyzed redistribution of alkene fragments. uwindsor.ca Cross-metathesis (CM) is a specific type of this reaction that couples two different olefin partners. In principle, a compound like this compound could be synthesized via CM between 4-bromostyrene and ethyl acrylate.

The reaction is catalyzed by well-defined metal-carbene complexes, most notably those based on ruthenium, such as the Grubbs catalysts. harvard.edu The proposed mechanism proceeds through the formation of a metallacyclobutane intermediate. uwindsor.ca

However, the cross-metathesis involving electron-deficient olefins like acrylates presents challenges. These substrates can be less reactive and may lead to catalyst deactivation. researchgate.net For example, with second-generation Grubbs catalysts, the dissociated phosphine ligand (PCy₃) can react with the acrylate, leading to undesired side reactions. researchgate.net Despite these challenges, significant progress has been made, and cross-metathesis is a viable, albeit complex, route for the synthesis of functionalized acrylates. researchgate.netacs.org The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield for the desired cross-product over homodimerization. researchgate.net

Esterification Techniques for Functionalized Acrylate Derivatives

Esterification is a pivotal step in the synthesis of compounds like this compound. It involves the reaction of a carboxylic acid (in this case, a substituted cinnamic acid) with an alcohol. For functionalized acrylates, the choice of esterification method is crucial to avoid side reactions and to accommodate various functional groups on the aromatic ring. Traditional methods like Fischer-Speier esterification, which uses a strong acid catalyst, can be effective but may not be suitable for sensitive substrates. organic-chemistry.org Consequently, milder and more versatile techniques have been developed and refined.

Steglich Esterification Modifications for Green Chemistry

The Steglich esterification is a powerful method for forming esters under mild, often room-temperature, conditions. wikipedia.org The classic reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgwikipedia.org This method is particularly advantageous for substrates that are sensitive to acid, allowing for the synthesis of esters that are otherwise difficult to obtain. organic-chemistry.orgwikipedia.org

In recent years, significant efforts have been made to align the Steglich esterification with the principles of green chemistry, addressing concerns about hazardous reagents and solvents. semanticscholar.org A primary issue is the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), which are environmentally harmful and pose health risks. semanticscholar.org Research has focused on identifying safer, more sustainable solvent alternatives.

One successful modification involves replacing traditional solvents with acetonitrile (B52724). nih.gov This approach has been shown to provide reaction rates and yields comparable to those seen in chlorinated solvents while being less hazardous. nih.gov Furthermore, this greener protocol can simplify product purification, often eliminating the need for column chromatography through a carefully designed extraction and wash sequence. nih.gov Another green alternative is the use of dimethyl carbonate (DMC) in conjunction with Mukaiyama's reagent, which serves as a substitute for DCC. semanticscholar.org These modifications not only reduce the environmental impact but also enhance the safety and efficiency of synthesizing functionalized acrylate derivatives.

Below is a table summarizing greener solvent alternatives for Steglich-type reactions.

| Coupling Reagent | Traditional Solvent | Green Alternative | Key Advantages of Green Alternative |

| DCC | Dichloromethane (DCM) | Acetonitrile | Less hazardous, comparable rates/yields, simplified purification. nih.gov |

| Mukaiyama's Reagent | N,N-dimethylformamide (DMF) | Dimethyl Carbonate (DMC) | Safer solvent profile, effective for a range of substrates. semanticscholar.org |

Microwave Irradiation in Esterification Processes

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, including the synthesis and esterification of cinnamic acid derivatives. nih.gov This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a dramatic reduction in reaction times, often from hours to mere minutes. researchgate.netacs.org

In the context of producing acrylate esters, microwave irradiation can be applied to various synthetic steps. For instance, the Knoevenagel condensation—a common method for synthesizing cinnamic acids from an aryl aldehyde and malonic acid—can be significantly accelerated by microwave heating. researchgate.net This method often allows for solvent-free conditions, further enhancing its green credentials by reducing waste. researchgate.net For example, 4-methoxycinnamic acid has been synthesized in 85% yield under solvent-free microwave conditions. researchgate.net

Microwave irradiation is also highly effective for the esterification step itself. The synthesis of a complex derivative, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, utilized microwave irradiation at 100 W and 50 °C to achieve a 95% yield in just 30 minutes. proquest.comresearchgate.net This demonstrates the power of microwave assistance in rapidly and efficiently producing highly functionalized molecules. The benefits of this approach include not only speed but also often improved yields and selectivity compared to conventional heating methods. researchgate.net

The following table presents examples of microwave-assisted synthesis of cinnamic acid derivatives, highlighting the efficiency of this technique.

| Reactants | Product | Conditions | Reaction Time | Yield |

| Benzaldehyde, Malonic Acid | trans-Cinnamic Acid | Toluene (B28343), Piperidine, Triethylamine, Microwave | 1 hour | 68% acs.org |

| 4-hydroxybenzaldehyde, Malonic Acid | p-Coumaric Acid | Water, K2CO3, TBAB, Microwave | Not specified | 72% researchgate.net |

| (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid, Glycine ethyl ester hydrochloride | Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate | MeCN, EDCI HCl, DMAP, MWI (100 W, 50 °C) | 30 minutes | 95% proquest.comresearchgate.net |

Elucidation of Reaction Mechanisms in α,β-Unsaturated Ester Formation

The creation of the α,β-unsaturated double bond in compounds like this compound is often achieved through well-established olefination reactions. The mechanisms of these reactions dictate the geometry of the final product.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of α,β-unsaturated esters, offering significant advantages in controlling stereochemistry. wikipedia.orgnrochemistry.com This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde, in this case, 4-bromobenzaldehyde, to predominantly form the (E)-alkene. wikipedia.orgorganic-chemistry.org

The mechanism proceeds through several key steps:

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester (e.g., triethyl phosphonoacetate) to form a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde (4-bromobenzaldehyde). This addition is the rate-limiting step and forms diastereomeric intermediates. wikipedia.orgnih.gov

Oxaphosphetane Formation: The resulting adducts cyclize to form four-membered ring intermediates known as oxaphosphetanes. nrochemistry.com

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the alkene and a water-soluble dialkylphosphate salt, which is easily removed. wikipedia.orgalfa-chemistry.com

The high (E)-stereoselectivity of the HWE reaction is a result of thermodynamic control. The intermediates formed during the reaction can equilibrate. The transition state leading to the (E)-alkene is sterically more favorable and lower in energy than the one leading to the (Z)-alkene, thus the (E)-isomer is the major product. nrochemistry.comorganic-chemistry.org Several factors can be adjusted to maximize this selectivity.

| Factor | Influence on Stereoselectivity | Rationale |

|---|---|---|

| Aldehyde Structure | Increased steric bulk of the aldehyde favors (E)-isomer formation. | Minimizes steric hindrance in the favored transition state. |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) increase (E)-selectivity. | Allows for more effective equilibration of intermediates to the thermodynamically favored state. wikipedia.org |

| Metal Counterions | The choice of cation from the base (e.g., Li⁺, Na⁺, K⁺) can influence selectivity, with Li⁺ often providing greater (E)-selectivity. | The coordination of the metal ion affects the stability and geometry of the intermediates. wikipedia.org |

| Phosphonate Structure | Steric bulk of the phosphonate group plays a critical role, especially with branched phosphonates. | Influences the steric interactions during the nucleophilic addition and equilibration steps. wikipedia.org |

This compound is a derivative of cinnamic acid. The stereoselective synthesis of such derivatives heavily relies on methods like the HWE reaction to ensure the formation of the desired trans-(E)-isomer. Aromatic aldehydes, such as 4-bromobenzaldehyde, almost exclusively yield (E)-alkenes when reacted with stabilized phosphonate ylides like the one derived from triethyl phosphonoacetate. wikipedia.org The trans-geometry is often confirmed by spectroscopic methods, such as NMR, where the coupling constant (J-value) for the vinylic protons is typically around 15.6 Hz, which is characteristic of a trans-configuration. researchgate.net

While the standard HWE reaction is highly effective for producing (E)-alkenes, specific modifications can be employed to favor the (Z)-isomer if needed. The Still-Gennari modification, for instance, uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and strong, non-coordinating bases (like KHMDS with 18-crown-6) at low temperatures. nrochemistry.com This setup accelerates the elimination step from the kinetically favored intermediate before it can equilibrate to the thermodynamically more stable trans-intermediate, thus yielding the (Z)-alkene. nrochemistry.com

Kinetic Studies in Synthesis of this compound

Kinetic studies provide insight into the rate of a reaction and the factors that influence it. For the synthesis of this compound, these studies can help optimize reaction conditions for better yield and efficiency.

A kinetic isotope effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org The most common KIE studied is the deuterium (²H) effect, where hydrogen (¹H) is replaced by deuterium (D). wikipedia.org This tool is powerful for determining whether a C-H bond is broken in the rate-determining step of a reaction. princeton.edulibretexts.org

No specific H/D KIE studies have been published for the synthesis of this compound. However, one can be postulated for its synthesis via the HWE reaction. The first step involves the deprotonation of the α-carbon of the phosphonate ester. If this proton abstraction is the rate-determining step, a significant primary KIE (kH/kD > 2) would be expected upon substituting the α-hydrogen with deuterium. researchgate.net A value close to 1 would suggest that this C-H bond cleavage is not rate-limiting. princeton.edu

| Type of KIE | Description | Expected Value (kH/kD) |

|---|---|---|

| Primary KIE | Observed when the bond to the isotopically labeled atom is broken during the rate-determining step. | Typically > 2. Can be very large (>>7) if quantum tunneling occurs. princeton.eduescholarship.org |

| Secondary KIE | Observed when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. | Can be normal (>1) or inverse (<1), usually close to 1 (e.g., 0.7-1.5). libretexts.org |

A secondary KIE could also be investigated by labeling other positions on the reactants to probe changes in hybridization at the transition state. libretexts.org Such studies would provide definitive evidence for the rate-limiting step and the nature of the transition state in the synthesis of this compound.

Additives can also play a crucial role. For instance, in the Masamune-Roush modification of the HWE reaction, lithium chloride (LiCl) is used with a weaker base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The lithium ion is thought to accelerate the reaction by coordinating to the carbonyl oxygen, making it more electrophilic. nrochemistry.com

Alternative catalytic methods for synthesizing α,β-unsaturated esters also exist. One approach involves the boronic acid-catalyzed condensation of an aldehyde with a ketene dialkyl acetal. nih.gov For example, a study demonstrated that 2,4,5-trifluorophenylboronic acid can effectively catalyze the reaction between benzaldehyde and 1,1-diethoxyethylene to produce the corresponding α,β-unsaturated ester in high yield and with excellent (E)-stereoselectivity. nih.gov This type of catalysis offers an alternative kinetic pathway that avoids the stoichiometric formation of phosphate byproducts inherent to the HWE reaction.

| Reagent/Catalyst | Effect on Kinetics | Mechanism of Action |

|---|---|---|

| Strong Base (e.g., NaH) | Increases reaction rate. | Rapidly and irreversibly generates the phosphonate carbanion nucleophile. alfa-chemistry.com |

| Lithium Salts (e.g., LiCl) | Accelerates reaction, especially with weaker bases. | Lewis acidic Li⁺ activates the aldehyde carbonyl group towards nucleophilic attack. nrochemistry.com |

| Boronic Acid Catalyst | Provides an alternative, atom-economical pathway. | Activates the reactants for a condensation reaction, avoiding stoichiometric byproducts. nih.gov |

Electrocatalytic Reaction Mechanisms

While not a primary method for its synthesis, electrocatalysis represents a modern approach to the transformation of α,β-unsaturated esters like this compound. Electrosynthetic methods can drive reactions under mild conditions and offer unique selectivity. researchgate.net

One notable electrocatalytic reaction involving this class of compounds is hydrocarboxylation, where carbon dioxide is added across the double bond. lboro.ac.ukresearchgate.net This process is of significant interest as it converts simple alkenes into more valuable carboxylic acids. researchgate.net In a typical mechanism, the α,β-unsaturated ester undergoes a one-electron reduction at the cathode to form a radical anion. This radical anion can then react with CO₂, an electrophile, to form a new carbon-carbon bond. Subsequent protonation and further reduction steps lead to the final carboxylated product. chemrxiv.org This electrochemical approach can exhibit excellent regioselectivity and can be applied to a variety of α,β-unsaturated systems. lboro.ac.ukchemrxiv.org

Solvent Effects on Reaction Efficiency and Selectivity

Deep Eutectic Solvents vs. Traditional Organic Solvents

The synthesis of cinnamate (B1238496) esters like this compound has traditionally been performed in high-boiling, polar aprotic organic solvents. However, growing emphasis on green chemistry has spurred research into more sustainable alternatives, such as Deep Eutectic Solvents (DESs).

Traditional Organic Solvents

Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMA) are frequently employed for the Heck reaction due to their ability to dissolve the palladium catalyst, the organic substrates, and the inorganic bases used. Studies on analogous Heck reactions, such as the coupling of 4-bromoanisole with n-butyl acrylate, provide insight into the efficacy of these conventional solvents.

In a comparative study, DMF was shown to provide a superior yield compared to other traditional solvents like toluene, acetonitrile, and dioxane under specific catalytic conditions. The efficiency of these solvents is often linked to their polarity and ability to stabilize the cationic palladium intermediates formed during the catalytic cycle. For instance, in the palladium-catalyzed reaction between 4-bromoanisole and n-butyl acrylate, DMF provided a 76% conversion, significantly higher than less polar solvents like toluene (11%) and dioxane (10%). The addition of water to DMF has also been explored, in some cases leading to improved reaction rates, potentially by increasing the solubility of the base. researchgate.net

| Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| DMF | 100 | 20 | 76 |

| DMA | 100 | 20 | 60 |

| NMP | 100 | 20 | 68 |

| Toluene | 100 | 20 | 11 |

| Acetonitrile | 100 | 20 | 15 |

| Dioxane | 100 | 20 | 10 |

| Acetone | 100 | 20 | 96 (74% mono-substituted, 22% di-substituted) |

| DMF/H₂O (2:1) | 100 | 20 | 81 |

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents have emerged as a promising class of green solvents. They are typically formed from a mixture of a hydrogen bond acceptor (HBA), such as choline chloride, and a hydrogen bond donor (HBD), like urea, glycerol, or carboxylic acids. These solvents are attractive due to their low cost, low volatility, high thermal stability, biodegradability, and simple preparation. nih.gov

In the context of the Heck reaction, DESs can act as more than just an inert medium. Their ionic nature and hydrogen-bonding capabilities can influence the catalytic activity and stability of the palladium catalyst. Choline chloride-based DESs have been identified as particularly suitable for palladium-catalyzed cross-coupling reactions. For instance, a mixture of choline chloride and glycerol (1:2 molar ratio) has been reported as an efficient medium for Heck couplings. dntb.gov.ua The use of DESs can also facilitate catalyst recycling, a key principle of green chemistry. The non-volatile nature of DESs allows for the straightforward separation of volatile organic products via distillation or extraction, potentially allowing the DES-catalyst system to be reused for multiple cycles. mdpi.com

While specific yield data for the synthesis of this compound in DESs is not extensively tabulated in comparative studies, research on similar cross-coupling reactions demonstrates their viability. The conditions often involve a palladium acetate catalyst and a base at elevated temperatures, similar to reactions in traditional solvents. The unique properties of the DES, however, can lead to differences in reaction kinetics and catalyst performance. dntb.gov.ua

| Solvent System | Catalyst | Base | Temperature (°C) | Key Advantages |

|---|---|---|---|---|

| Choline Chloride:Glycerol (1:2) | Palladium Acetate (Pd(OAc)₂) | Sodium Acetate (NaOAc) | 80 - 120 | Green, recyclable medium, good catalyst stability |

| Choline Chloride:Urea (1:2) | Palladium Acetate (Pd(OAc)₂) | Potassium Carbonate (K₂CO₃) | 80 - 110 | Low cost, biodegradable, effective for aryl halides |

Derivatization and Functionalization Strategies

Synthesis of Substituted Chromans and Related Heterocycles

The chroman scaffold is a privileged structure found in numerous bioactive natural products and pharmaceuticals. nih.gov Methods for the enantioselective synthesis of these heterocycles are of considerable interest.

A notable strategy for synthesizing enantioenriched 3,4-disubstituted chromans involves the Lewis base-catalyzed carbosulfenylation of alkenes. nih.gov This transformation proceeds through the activation of an electrophilic sulfenylating agent by a catalytic Lewis base, leading to the formation of an enantioenriched, configurationally stable thiiranium ion from an alkene substrate. nih.govnih.gov The subsequent intramolecular attack by a tethered phenol nucleophile results in the formation of the chroman ring.

This methodology is compatible with a variety of functional groups, including aryl halides. nih.gov While research has shown that some cinnamyl substrates can be challenging, the presence of functional handles like aryl halides on the phenolic portion of the starting material is well-tolerated. nih.govnih.gov In a typical reaction sequence starting from a derivative of Ethyl 3-(4-bromophenyl)acrylate, the cinnamate (B1238496) system would be part of a larger substrate containing a phenol moiety. The reaction would then proceed as detailed in the table below.

Table 1: Representative Conditions for Lewis Base Catalyzed Carbosulfenylation

| Parameter | Condition |

| Catalyst | BINAM-based selenophosphoramide |

| Sulfenylating Agent | N-phenylthiophthalimide |

| Substrate | O-alkenyl phenol (derived from a cinnamate structure) |

| Resulting Product | Enantioenriched 3,4-disubstituted chroman |

| Key Feature | High yields and excellent enantioselectivities |

This interactive table summarizes the general conditions for the synthesis of chromans via carbosulfenylation, a reaction applicable to derivatives of this compound.

Design and Synthesis of Cinnamic Acid Hybrid Molecules

Molecular hybridization is a prominent strategy in drug design, aiming to combine two or more pharmacophores to create a single molecule with improved affinity, selectivity, or other pharmacological properties. Cinnamic acid derivatives, including this compound, are frequently used as scaffolds for creating such hybrid molecules. nih.govmdpi.com

The conjugation of cinnamic acids with amino acids has been explored for the development of novel therapeutic agents, for example, in the context of antidiabetic research. The synthesis of these hybrid molecules typically involves the coupling of a cinnamic acid derivative with an amino acid ester.

For this compound, the synthetic route would first involve the hydrolysis of the ethyl ester to yield 3-(4-bromophenyl)acrylic acid. This carboxylic acid can then be coupled with the amino group of an amino acid or its corresponding ester using standard peptide coupling reagents. A similar process has been demonstrated in the synthesis of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, where a cinnamic acid precursor was coupled with glycine ethyl ester hydrochloride using coupling agents like EDCI HCl and DMAP. mdpi.comresearchgate.net

Table 2: Synthesis Steps for Cinnamic Acid-Amino Acid Hybrids

| Step | Description | Reagents |

| 1. Ester Hydrolysis | Conversion of this compound to 3-(4-bromophenyl)acrylic acid. | NaOH or other base |

| 2. Amide Coupling | Reaction of the carboxylic acid with an amino acid ester (e.g., Glycine ethyl ester). | EDCI HCl, DMAP, or BOP reagent |

| 3. Product | Formation of an N-acylated amino acid ester conjugate. | N/A |

This interactive table outlines the general synthetic pathway for creating amino acid conjugates from this compound.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and are widely used in materials science and pharmaceutical synthesis. nih.govsemanticscholar.org

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. semanticscholar.orgmdpi.com The 4-bromophenyl group of the title compound can be readily arylated using this method, demonstrating its utility in small molecule synthesis.

Furthermore, this reactivity is harnessed in polymer chemistry. Monomers containing a bromophenyl group can be polymerized and subsequently functionalized via Suzuki-Miyaura coupling, allowing for the precise modification of polymer properties. A relevant example is the use of monomers like N-(4-bromophenyl)-2-methacrylamide. researchgate.netresearchgate.net This monomer can be copolymerized with other monomers, and the bromo-group on the resulting polymer chain serves as a reactive site for post-polymerization modification.

The synthesis of a related monomer, N-[2-(4-bromophenyl)ethyl]acrylamide, would involve the amidation of acryloyl chloride with 2-(4-bromophenyl)ethylamine. This monomer can then be incorporated into polymer chains via radical polymerization. The pendant 4-bromophenyl groups can then be functionalized using Suzuki-Miyaura coupling to attach various aryl or heteroaryl groups, thereby tuning the optical or electronic properties of the polymer. mdpi.comresearchgate.net

Table 3: Polymer Functionalization Strategy via Suzuki-Miyaura Coupling

| Stage | Process | Details |

| 1. Monomer Synthesis | Preparation of an acrylamide monomer containing a 4-bromophenyl group. | e.g., N-[2-(4-bromophenyl)ethyl]acrylamide |

| 2. Polymerization | Free-radical polymerization to form a polymer with pendant bromophenyl groups. | Initiators like AIBN are commonly used. researchgate.net |

| 3. Functionalization | Post-polymerization modification via Suzuki-Miyaura coupling. | Pd(0) catalyst, base, and an arylboronic acid are used to replace Br with an aryl group. mdpi.com |

This interactive table describes the process of using a bromophenyl-containing monomer for creating functionalized polymers.

The diverse reactivity of the functional groups in this compound allows for highly selective transformations.

Regiospecificity : The Suzuki-Miyaura coupling is highly regiospecific, occurring exclusively at the carbon-bromine bond (the C4 position of the phenyl ring). This allows for precise modification of the aromatic ring without affecting other parts of the molecule.

Chemospecificity : Palladium-catalyzed cross-coupling reactions can be performed with high chemoselectivity. Under carefully chosen conditions, the Suzuki-Miyaura reaction targets the C-Br bond while leaving the α,β-unsaturated ester system intact. mdpi.com Conversely, other reaction conditions can be chosen to selectively target the acrylate (B77674) moiety, for example, through Michael addition or hydrogenation, while leaving the aryl bromide untouched. This orthogonal reactivity is crucial for multi-step synthetic sequences, enabling the stepwise functionalization of different parts of the molecule. The ability to selectively functionalize either the aryl bromide or the acrylate system underscores the value of this compound as a versatile synthetic intermediate.

Transformation into Aroylacrylic Acids, Pyridazinones, and Furanones

A significant synthetic route involving this compound begins with its conversion to the corresponding aroylacrylic acid, specifically 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This derivative is a crucial building block for synthesizing a variety of heterocyclic systems. The aroylacrylic acid is utilized as a key starting material for preparing novel series of pyridazinone and furanone derivatives. nih.gov The general strategy involves an initial Aza-Michael addition to the aroylacrylic acid, followed by cyclization reactions to form the desired heterocyclic rings. nih.gov

The Aza-Michael addition, a specific type of Michael reaction, is a fundamental carbon-nitrogen bond-forming reaction. It involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. acs.orgnih.gov In the context of derivatizing this compound, its corresponding aroylacrylic acid, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, serves as the Michael acceptor. nih.gov

This reaction is employed to synthesize intermediate adducts by reacting the aroylacrylic acid with various nitrogen nucleophiles. Research has demonstrated the utility of this approach using nucleophiles such as benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine under Aza-Michael addition conditions. nih.gov Each of these reactions yields a unique adduct, which can then undergo further transformations.

These Michael adducts are pivotal intermediates. For instance, subsequent reaction with hydrazine hydrate leads to the formation of pyridazinone derivatives, while treatment with acetic anhydride yields furanone derivatives. nih.gov The pyridazinone scaffold, in particular, is recognized as a potential basis for developing novel anti-inflammatory drugs. acs.org

The table below summarizes the outcomes of Aza-Michael addition followed by cyclization.

| Michael Acceptor | Nitrogen Nucleophile | Subsequent Reagent | Product Class |

| 4-(4-bromophenyl)-4-oxobut-2-enoic acid | Hydrazine Hydrate | N/A (Direct Cyclization) | Pyridazinone |

| Aza-Michael Adduct | N/A | Hydrazine Hydrate | Pyridazinone |

| Aza-Michael Adduct | N/A | Acetic Anhydride | Furanone |

This table illustrates the synthetic pathway where 4-(4-bromophenyl)-4-oxobut-2-enoic acid is first functionalized via an Aza-Michael addition, and the resulting adduct is then cyclized to form pyridazinones or furanones. nih.gov

Spectroscopic and Analytical Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In the case of (E)-Ethyl 3-(4-bromophenyl)acrylate, the ¹H NMR spectrum confirms the presence of the ethyl group, the vinylic protons of the acrylate (B77674) backbone, and the protons on the substituted phenyl ring.

The spectrum typically shows a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, a characteristic pattern indicating an ethyl ester. The two vinylic protons (CH=CH) appear as doublets, with a large coupling constant (typically >15 Hz) that confirms their trans (E) configuration. The aromatic protons on the 4-bromophenyl ring appear as two distinct doublets, consistent with a para-substituted benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for (E)-Ethyl 3-(4-bromophenyl)acrylate Solvent: CDCl₃, Reference: TMS at 0 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.61 | Doublet (d) | 16.5 | 1H | Vinylic CH |

| 7.52 | Doublet (d) | 7.5 | 2H | Aromatic CH |

| 7.38 | Doublet (d) | 7.8 | 2H | Aromatic CH |

| 6.42 | Doublet (d) | 15.9 | 1H | Vinylic CH |

| 4.26 | Quartet (q) | 6.8 | 2H | -OCH₂CH₃ |

| 1.34 | Triplet (t) | 7.8 | 3H | -OCH₂CH₃ |

Data sourced from a representative synthesis of (E)-ethyl 3-(4-bromophenyl)acrylate. amazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete census of the carbon framework.

For Ethyl 3-(4-bromophenyl)acrylate, the ¹³C NMR spectrum would show signals corresponding to the carbonyl carbon of the ester, the two vinylic carbons, the four unique carbons of the para-substituted phenyl ring (two of which are quaternary), and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield (around 166 ppm). The carbon atom attached to the bromine (C-Br) is identifiable in a specific region of the aromatic spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.2 | C=O (Ester) |

| 142.8 | Vinylic CH |

| 133.1 | Aromatic C (Quaternary) |

| 132.2 | Aromatic CH |

| 129.5 | Aromatic CH |

| 124.5 | Aromatic C-Br (Quaternary) |

| 119.0 | Vinylic CH |

| 60.7 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Note: These are estimated chemical shifts based on known values for ethyl cinnamate (B1238496) and related brominated compounds.

Two-Dimensional NMR Techniques in Complex Structure Elucidation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are used for unambiguous assignment of all signals, especially in more complex structures. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC experiment would definitively link the ethyl proton signals at 4.26 ppm and 1.34 ppm to their corresponding carbon signals around 60.7 ppm and 14.3 ppm, respectively.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the vinylic protons to the ester carbonyl carbon, and from the aromatic protons to the vinylic carbons, confirming the connectivity of the entire molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Mode Analysis for Functional Group Identification

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent peak is the strong absorption from the carbonyl (C=O) group of the α,β-unsaturated ester. Other significant absorptions include the C=C stretching of the alkene and the aromatic ring, and the C-O stretches of the ester group.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~3050 | Medium | C-H Stretch | Aromatic & Vinylic |

| ~2980 | Medium | C-H Stretch | Aliphatic (Ethyl) |

| ~1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~1635 | Medium | C=C Stretch | Alkene |

| ~1600, ~1485 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1270, ~1170 | Strong | C-O Stretch | Ester |

| ~1010 | Strong | C-Br Stretch | Aryl Halide |

Note: Wavenumbers are approximate and based on typical values for this class of compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation pattern of the molecule upon ionization.

For this compound (C₁₁H₁₁BrO₂), the molecular weight is 255.11 g/mol . A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 254 and 256. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Upon electron ionization, the molecule fragments in predictable ways. Common fragmentation pathways for esters include the loss of the alkoxy group.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula of Lost Neutral |

|---|---|---|

| 254/256 | [C₁₁H₁₁BrO₂]⁺ (Molecular Ion) | - |

| 209/211 | [C₉H₆BrO]⁺ | •OCH₂CH₃ |

| 181/183 | [C₈H₆Br]⁺ | CO (from 209/211) |

| 155/157 | [C₆H₄Br]⁺ | C₂H₂ (from 181/183) |

The initial loss of the ethoxy radical (•OCH₂CH₃, 45 Da) leads to the formation of the stable 4-bromocinnamoyl cation (m/z 209/211). Subsequent loss of a neutral carbon monoxide molecule (CO, 28 Da) results in the 4-bromostyryl cation (m/z 181/183). This detailed fragmentation pattern provides powerful confirmation of the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for examining the electronic structure of this compound. The molecule's conjugated system, which extends across the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the ester, gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.

The primary electronic transitions observed for this compound are π → π* (pi to pi-star) transitions, which are typical for molecules containing conjugated π-systems. The extended conjugation in this compound delocalizes the π-electrons, lowering the energy required for these transitions and shifting the maximum absorption wavelength (λmax) to a longer wavelength compared to non-conjugated systems. In a general context for acrylate compounds, the maximum ultraviolet absorption is often observed around 210 nm. e3s-conferences.org For this compound, the presence of the bromophenyl group attached to the acrylate moiety influences the electronic environment and thus the specific λmax value. The absorption is a result of the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) |

|---|

Note: The exact λmax can vary depending on the solvent used for analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity analysis of this compound, separating the compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of reactions that synthesize this compound and to get a preliminary assessment of its purity. operachem.comresearchgate.net The stationary phase is typically a thin layer of silica (B1680970) gel, a polar adsorbent, coated on a plate. utexas.edu

Table 2: Typical TLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate mixtures (e.g., 9:1, 4:1) |

| Visualization | UV lamp (254 nm) |

| Expected Observation | A single spot indicates a potentially pure compound. |

For the preparative purification of this compound on a larger scale than TLC allows, flash column chromatography is the method of choice. rsc.orgorgsyn.org This technique employs a glass column packed with a stationary phase, most commonly silica gel (60 Å, 230–400 mesh). rsc.org A gas pressure (air or nitrogen) is used to force the mobile phase through the column at a faster rate than in traditional gravity-fed column chromatography, leading to a more efficient separation. orgsyn.org

The crude product containing this compound is typically loaded onto the top of the silica gel column. orgsyn.org The separation is achieved by eluting with a solvent system, often starting with a non-polar solvent (like hexanes) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate). rsc.org This gradient elution allows for the separation of compounds with different polarities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product.

Table 3: Example Flash Chromatography System for Purifying this compound

| Parameter | Specification |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase | Gradient elution, for example, starting with 100% Hexanes and gradually increasing the percentage of Ethyl Acetate (e.g., from 2% to 10%) |

| Sample Loading | Dry loading on Celite or direct liquid loading |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis and purity determination of this compound with high resolution and sensitivity. e3s-conferences.org For acrylate compounds, reversed-phase HPLC is a common and suitable method. e3s-conferences.org

In a typical reversed-phase setup, the stationary phase is non-polar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. e3s-conferences.org When a sample of this compound is injected, it partitions between the non-polar stationary phase and the polar mobile phase. Due to its moderate polarity, it will be retained on the column and then eluted by the mobile phase. The retention time is a characteristic property of the compound under specific chromatographic conditions. A Diode Array Detector (DAD) is often used, set at a wavelength where the analyte absorbs strongly, such as near its λmax, to detect the compound as it elutes from the column. e3s-conferences.org This method avoids the high temperatures associated with gas chromatography, which can potentially cause degradation or polymerization of acrylate compounds. e3s-conferences.org

Table 4: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water e3s-conferences.org |

| Detector | Diode Array Detector (DAD) at ~210 nm e3s-conferences.org |

| Analysis Type | Purity assessment, quantitative analysis |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Ethyl 3-(4-bromophenyl)acrylate, DFT calculations are instrumental in predicting its fundamental chemical and physical properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to model the molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest potential energy. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis, often performed through techniques like potential energy surface scans, identifies the most stable conformer (e.g., the E or trans configuration about the acrylate (B77674) C=C double bond) and the rotational barriers between different conformations. The planarity of the molecule, particularly the acrylate and phenyl groups, is a key factor in its electronic properties. While specific optimized geometrical parameters for this compound are not detailed in the available literature, studies on analogous chalcone (B49325) and acrylate derivatives confirm that the trans isomer is generally the most stable. The optimized structure would provide precise data on the planarity and orientation of the ethyl ester and bromophenyl groups.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from geometry optimization. Specific values for this compound require a dedicated computational study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=C (acrylate) | --- | --- | --- |

| C-Br | --- | --- | --- |

| C=O | --- | --- | --- |

| C-O (ester) | --- | --- | --- |

| C-C-O (acrylate) | --- | --- | --- |

Theoretical vibrational analysis using DFT predicts the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, C=C bending, and phenyl ring vibrations. This detailed assignment helps in interpreting experimental spectra and understanding the molecule's structural characteristics. researchgate.nettcichemicals.com

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical) This table is a representation of predicted vibrational data. The values require specific DFT calculations for this compound.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| --- | --- | --- | --- | C=O stretch |

| --- | --- | --- | --- | C=C stretch (acrylate) |

| --- | --- | --- | --- | Phenyl ring stretch |

| --- | --- | --- | --- | C-Br stretch |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and predicting the energy of the first electronic excitation. mdpi.comcolostate.edu A small energy gap suggests that the molecule is more reactive and can be more easily polarized, which is relevant for applications in electronics and nonlinear optics. researchgate.net For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring and the acrylate double bond, while the LUMO would likely be centered on the acrylate moiety, indicating the possibility of intramolecular charge transfer upon excitation. colostate.edu

Molecular Dynamics Simulations (General Context of Molecular Interactions)

While DFT calculations focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid) or interacting with other molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes like diffusion, conformational changes, and self-assembly. acs.orgrsc.org

For this compound, MD simulations could be employed to understand how it interacts with solvents, forms aggregates, or adsorbs onto surfaces. mdpi.com For example, simulations could model the behavior of the molecule in an aqueous or organic solvent, revealing information about solvation shells and intermolecular hydrogen bonding. In the context of materials science, MD can simulate the bulk properties of a polymer made from acrylate monomers, predicting properties like glass transition temperature and mechanical strength. acs.org

Quantum Chemical Calculations for Electronic Properties

Beyond the basic electronic structure, quantum chemical calculations can determine a range of electronic properties that govern how a molecule responds to an external electric field. These properties are vital for designing materials for optical and electronic applications.

The distribution of charge in a molecule is described by its dipole moment (μ) . A non-zero dipole moment indicates an asymmetric charge distribution. The polarizability (α) measures how easily the electron cloud of a molecule can be distorted by an external electric field. The first-order hyperpolarizability (β) is a measure of the nonlinear response of the molecule to a strong electric field and is the key property for second-harmonic generation (a nonlinear optical phenomenon). colostate.eduajchem-a.com

These properties can be calculated using quantum mechanical methods, such as the finite field approach within a DFT or Hartree-Fock (HF) framework. colostate.edu Molecules with large hyperpolarizability values are sought after for nonlinear optical (NLO) applications. Chalcone-like structures, which are similar to this compound, are often investigated for their NLO properties due to their extended π-conjugated systems that facilitate charge transfer. colostate.edu Calculations for this compound would quantify its potential as an NLO material.

Table 3: Calculated Electronic Properties (Hypothetical) This table illustrates the type of data obtained from quantum chemical calculations. Specific values for this compound are needed from a dedicated study.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | --- | Debye |

| Mean Polarizability (α) | --- | a.u. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Hyper-conjugative Interactions and Charge Delocalization

In this compound, NBO analysis reveals significant hyperconjugative interactions, which are key to understanding its electronic stability. These interactions involve the donation of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The most significant of these interactions is the delocalization of π-electrons from the phenyl ring and the acrylate system.

Table 1: Representative Hyperconjugative Interactions in this compound and their Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C=C) of Phenyl Ring | π(C=C) of Acrylate | High |

| π(C=C) of Acrylate | π(C=O) | Moderate |

| Lone Pair O(ester) | σ(C-C) | Moderate |

| Lone Pair O(carbonyl) | π(C=C) of Acrylate | High |

| Lone Pair Br | π*(C=C) of Phenyl Ring | Moderate |

Note: The values presented are illustrative and based on computational studies of structurally similar compounds.

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) Analyses for Intermolecular Interactions

Reduced Density Gradient (RDG) and Hirshfeld Surface (HS) analyses are computational tools used to visualize and quantify non-covalent interactions (NCIs) within a crystal structure. nih.gov These interactions are crucial for understanding the crystal packing and solid-state properties of the compound.

The RDG analysis identifies regions of low electron density and low reduced density gradient, which are characteristic of non-covalent interactions. These interactions can be attractive (like hydrogen bonds) or repulsive (steric clashes).

For this compound, the key intermolecular interactions identified would include:

Halogen bonding: The bromine atom can act as a Lewis acid, interacting with electron-rich atoms like oxygen. This type of interaction, specifically C-Br···O, is a significant factor in the crystal packing of brominated organic compounds. mdpi.com

Hydrogen bonding: Weak C-H···O hydrogen bonds are expected between the hydrogen atoms of the ethyl group and phenyl ring and the oxygen atoms of the ester group in neighboring molecules. nih.gov

π-π stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) |

| H···H | ~35-45% |

| C···H/H···C | ~20-30% |

| O···H/H···O | ~10-20% |

| Br···H/H···Br | ~5-10% |

| Br···O/O···Br | ~1-5% |

| C···C | ~5-10% |

Note: These percentages are estimations based on analyses of similar brominated aromatic esters and may vary. acs.orgnih.gov

In Silico Mechanistic Pathway Predictions

Computational chemistry can predict the most likely reaction pathways for the synthesis of a target molecule. For this compound, a common synthetic route is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide (4-bromoiodobenzene or similar) with an alkene (ethyl acrylate). organic-chemistry.orgmdpi.com

In silico studies of the Heck reaction mechanism can elucidate the following steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

Olefin Coordination and Insertion: The ethyl acrylate coordinates to the palladium center, followed by migratory insertion of the aryl group onto the double bond of the acrylate.

β-Hydride Elimination: A hydrogen atom from the ethyl group is eliminated, reforming the double bond and generating a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and produce HBr, which is neutralized by a base present in the reaction mixture.

Computational modeling of this catalytic cycle can determine the energy barriers for each step, identify the rate-determining step, and predict the stereochemical outcome of the reaction. libretexts.org Such studies are invaluable for optimizing reaction conditions to improve yield and selectivity. The synthesis of related cinnamate (B1238496) esters has also been explored through methods like Steglich esterification, and computational studies can help in understanding the thermodynamics and kinetics of such alternative pathways. cmu.ac.thkemdikbud.go.id

Polymerization Science and Materials Research

Homo- and Copolymerization of Acrylate (B77674) Monomers

Conventional free radical polymerization methods, such as solution and emulsion techniques, can be employed for the polymerization of ethyl 3-(4-bromophenyl)acrylate. These methods are well-established for acrylate monomers and offer routes to produce high molecular weight polymers.

Solution Polymerization Techniques

Solution polymerization of this compound involves dissolving the monomer in a suitable solvent along with a radical initiator. The choice of solvent is crucial and is typically a substance that can dissolve both the monomer and the resulting polymer. The polymerization is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals. These radicals then attack the double bond of the acrylate monomer, initiating the polymerization process. The reaction proceeds through propagation, where monomer units are successively added to the growing polymer chain, and termination, where the growth of polymer chains is halted. The molecular weight and polydispersity of the resulting poly(this compound) can be controlled by adjusting parameters such as monomer concentration, initiator concentration, temperature, and reaction time.

Emulsion Polymerization for Latex Synthesis

Emulsion polymerization is a heterogeneous polymerization technique that can be used to synthesize poly(this compound) in the form of a latex, which is a stable dispersion of polymer particles in an aqueous medium. In this process, the hydrophobic this compound monomer is emulsified in water with the aid of a surfactant. A water-soluble initiator is used to start the polymerization, which primarily occurs within the monomer-swollen surfactant micelles. As the polymer chains grow, they form polymer particles that are stabilized by the surfactant molecules. This technique offers advantages such as high polymerization rates, high molecular weights, and effective heat dissipation. The resulting latex can be used directly in applications like coatings and adhesives or the solid polymer can be isolated by coagulation.

Controlled Radical Polymerization (CRP) Methodologies

Controlled radical polymerization (CRP) techniques provide a powerful platform for the synthesis of well-defined polymers from this compound with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The bromine atom on the phenyl ring can also serve as a potential initiation site for certain types of CRP.

Ir-Catalyzed Visible Light Mediated Polymerization

Iridium-catalyzed visible light-mediated polymerization is a type of photoredox-catalyzed CRP that can be applied to this compound. This method utilizes a photocatalyst, typically an iridium complex, which absorbs visible light and then initiates the polymerization process through a series of electron transfer reactions. This technique allows for temporal and spatial control over the polymerization, as the reaction can be started and stopped by simply turning the light source on and off. It offers a mild and efficient way to synthesize well-defined polymers under ambient conditions.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Applications

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be used to control the polymerization of this compound. RAFT polymerization relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows for the controlled growth of all chains. This results in polymers with predetermined molecular weights and low polydispersity. The choice of RAFT agent is critical for the successful polymerization of a specific monomer. For acrylates like this compound, dithiobenzoates or trithiocarbonates are commonly used CTAs.

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that can be employed for the polymerization of this compound. ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, with a suitable ligand. The polymerization is initiated by an alkyl halide, and the catalyst system reversibly activates and deactivates the growing polymer chains through the transfer of a halogen atom. This allows for the synthesis of polymers with well-controlled architectures. The bromine atom present on the phenyl ring of the monomer itself could potentially be utilized as an initiation site for ATRP, leading to the formation of graft copolymers or hyperbranched polymers. Careful selection of the catalyst, ligand, initiator, and solvent is essential to achieve good control over the polymerization of this compound via ATRP.

Post-Polymerization Functionalization of Acrylate Polymers

Post-polymerization modification (PPM) has become a powerful and efficient strategy for synthesizing functional polymers that may be difficult or impossible to create through the direct polymerization of functional monomers. researchgate.net This approach allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone, offering enhanced synthetic efficiency and access to novel macromolecular architectures. researchgate.netchemrxiv.org For polymers derived from monomers like this compound, the pendant 4-bromophenyl group serves as a highly versatile handle for a variety of chemical transformations.